molecular formula C14H17F2NO B4035425 1-(2,6-difluorobenzoyl)-3,5-dimethylpiperidine

1-(2,6-difluorobenzoyl)-3,5-dimethylpiperidine

Cat. No.: B4035425
M. Wt: 253.29 g/mol
InChI Key: XIWWYNKHCBXEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-difluorobenzoyl)-3,5-dimethylpiperidine is a useful research compound. Its molecular formula is C14H17F2NO and its molecular weight is 253.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.12782049 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Material Application

Complexes with structural elements related to 1-(2,6-difluorobenzoyl)-3,5-dimethylpiperidine show significant photophysical properties, including fluorescence-phosphorescence dual-emission, aggregation-induced fluorescence emission (AIFE), and aggregation-induced phosphorescence emission (AIPE). These properties have been utilized in designing smart luminescent materials for data security protection, showcasing the compound's potential in developing new materials with tunable emissions and mechanoluminescence (Song et al., 2016).

Structural Analysis and Coordination Chemistry

Research into compounds structurally similar or related to this compound has provided insights into their complex formation and structural characteristics. For instance, studies on the crystal structure of complexes formed by related piperazine derivatives offer valuable information on molecular interactions, which is essential for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Dega‐Szafran et al., 2006; Karczmarzyk & Malinka, 2004).

Fluorinated Piperidines in Medicinal Chemistry

The synthesis of difluoropiperidines, which are structurally related to this compound, highlights the interest in these compounds for medicinal chemistry. These compounds are valuable for their potential biological activity and as intermediates in the synthesis of fluorinated amino acids, pointing to their significance in drug design and discovery (Verniest et al., 2008).

Luminescence Sensing and Catalytic Activity

Certain compounds related to this compound have been explored for their luminescence properties and potential as sensors for chemicals, demonstrating the compound's role in the development of new sensing materials. Additionally, studies on the catalytic activities of related compounds provide insights into their utility in facilitating various chemical reactions, further highlighting the compound's applicability in scientific research (Shi et al., 2015; Vicente et al., 2005).

Properties

IUPAC Name

(2,6-difluorophenyl)-(3,5-dimethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO/c1-9-6-10(2)8-17(7-9)14(18)13-11(15)4-3-5-12(13)16/h3-5,9-10H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWWYNKHCBXEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=C(C=CC=C2F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-difluorobenzoyl)-3,5-dimethylpiperidine
Reactant of Route 2
Reactant of Route 2
1-(2,6-difluorobenzoyl)-3,5-dimethylpiperidine
Reactant of Route 3
Reactant of Route 3
1-(2,6-difluorobenzoyl)-3,5-dimethylpiperidine
Reactant of Route 4
Reactant of Route 4
1-(2,6-difluorobenzoyl)-3,5-dimethylpiperidine
Reactant of Route 5
Reactant of Route 5
1-(2,6-difluorobenzoyl)-3,5-dimethylpiperidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(2,6-difluorobenzoyl)-3,5-dimethylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.